Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate
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Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The methylsulfonyl phenyl group is a common pharmacophore in medicinal chemistry .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Mechanism of Action
Target of Action
The compound “Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate” is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The interaction of the compound with its targets likely results in these diverse biological activities.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The diverse biological activities of thiazole derivatives suggest that they may be influenced by various environmental factors .
Properties
IUPAC Name |
methyl 4-[[2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-28-19(25)13-3-5-14(6-4-13)21-18(24)11-16-12-29-20(23-16)22-15-7-9-17(10-8-15)30(2,26)27/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKRZOJMRYTZCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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